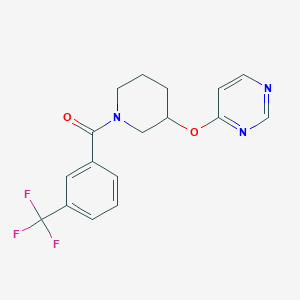
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Actividad Biológica
The compound (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure can be represented as follows:
This compound features a piperidine ring linked to a pyrimidine moiety and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains. A study highlighted the anti-tuberculosis activity of related piperidinol compounds, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . This suggests that the target compound may also possess similar antimicrobial properties.
Anti-inflammatory Effects
Pyrimidine derivatives have been extensively studied for their anti-inflammatory activities. In vitro assays demonstrated that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) . The ability of the target compound to modulate inflammatory pathways warrants further investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Trifluoromethyl Group : This substituent enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrimidine Moiety : Variations in this segment could alter pharmacokinetic properties and receptor interactions.
Table 1 summarizes key findings related to structural modifications and their impact on biological activity.
| Compound Variant | Modification | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| Compound A | No CF3 | Moderate Antimicrobial | 10 |
| Compound B | CF3 present | High Antimicrobial | 2 |
| Compound C | Pyrimidine modification | Low Anti-inflammatory | 20 |
Case Studies
In a recent study involving piperidine derivatives, researchers synthesized a library of compounds and evaluated their anti-tuberculosis activity. The most active compounds demonstrated promising MIC values, indicating that structural features significantly influence therapeutic efficacy .
Another study focused on the anti-inflammatory potential of pyrimidine derivatives, revealing that specific substitutions on the pyrimidine ring led to enhanced COX inhibition . These findings suggest that the target compound may also exhibit similar beneficial effects in inflammatory conditions.
Propiedades
IUPAC Name |
(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMJSRYRCTLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













